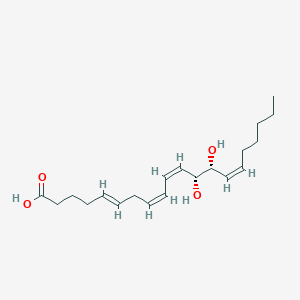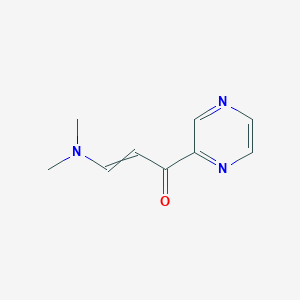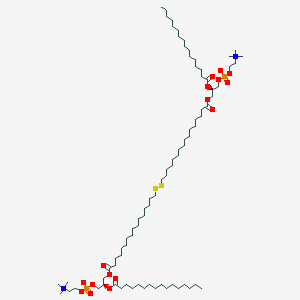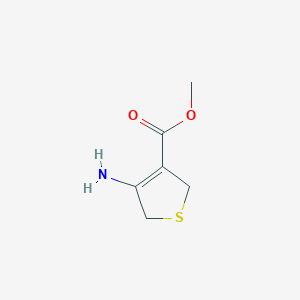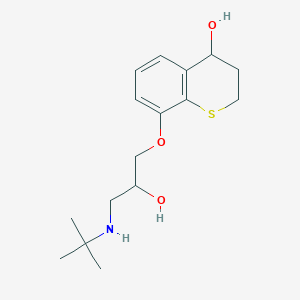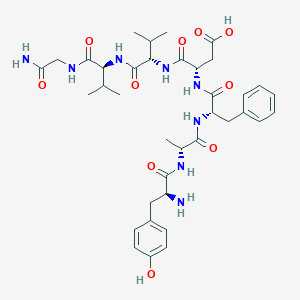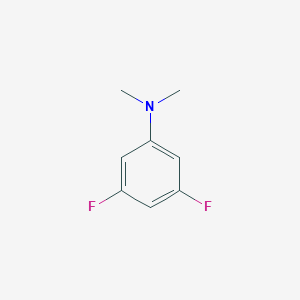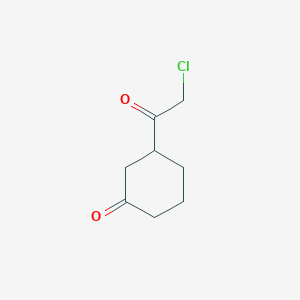
3-(2-Chloroacetyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroacetyl)cyclohexan-1-one, also known as 2-Chloroacetylcyclohexanone or CACK, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug discovery and development. This molecule is a cyclic ketone with a chloroacetyl group attached to the cyclohexane ring.
作用機序
The mechanism of action of CACK involves the formation of covalent bonds between the chloroacetyl group of CACK and the active site of the target enzyme or protein. This covalent bond formation leads to the inhibition of the enzyme or protein activity.
生化学的および生理学的効果
CACK has been shown to have various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function and memory. CACK has also been shown to inhibit the activity of cancer-associated proteins, which can lead to decreased cancer cell invasion and metastasis.
実験室実験の利点と制限
CACK has various advantages and limitations for lab experiments. Its ability to inhibit the activity of various enzymes and proteins makes it a valuable tool for studying the role of these molecules in various biological processes. However, the covalent bond formation between CACK and the target molecule can lead to irreversible inhibition, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CACK. One potential direction is the development of CACK-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another potential direction is the development of CACK-based drugs for the treatment of cancer. Further research is needed to fully understand the mechanism of action of CACK and its potential applications in drug discovery and development.
Conclusion:
In conclusion, CACK is a chemical compound with potential applications in drug discovery and development. Its ability to inhibit the activity of various enzymes and proteins makes it a valuable tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the mechanism of action of CACK and its potential applications in drug discovery and development.
合成法
The synthesis of CACK can be achieved through the reaction of cyclohexanone with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of CACK as a yellow liquid with a strong odor. The purity of CACK can be improved through distillation or recrystallization.
科学的研究の応用
CACK has potential applications in drug discovery and development due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
CACK has also been shown to inhibit the activity of various cancer-associated proteins such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs play a role in the degradation of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression and have been linked to the development and progression of cancer.
特性
CAS番号 |
123364-13-6 |
|---|---|
製品名 |
3-(2-Chloroacetyl)cyclohexan-1-one |
分子式 |
C8H11ClO2 |
分子量 |
174.62 g/mol |
IUPAC名 |
3-(2-chloroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h6H,1-5H2 |
InChIキー |
PJQVHWQIQOGCGL-UHFFFAOYSA-N |
SMILES |
C1CC(CC(=O)C1)C(=O)CCl |
正規SMILES |
C1CC(CC(=O)C1)C(=O)CCl |
同義語 |
Cyclohexanone, 3-(chloroacetyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



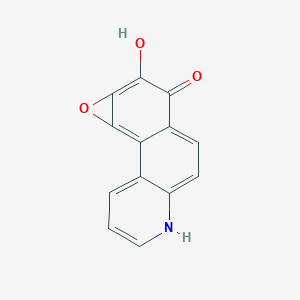
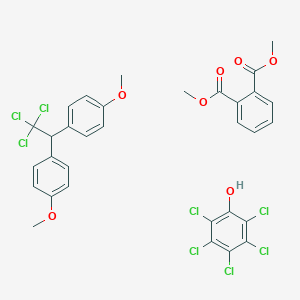
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)

